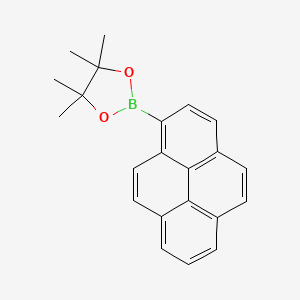

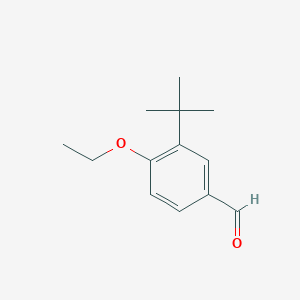

![molecular formula C21H15N3O3 B1312089 (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate CAS No. 82911-71-5](/img/structure/B1312089.png)

(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate

説明

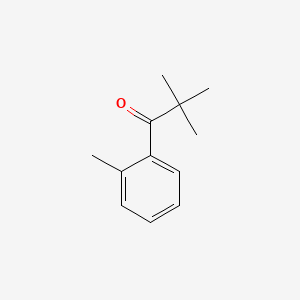

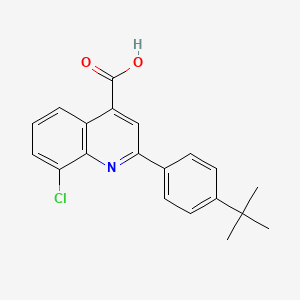

“(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate” is a chemical compound with the molecular formula C21H15N3O3 . It is also known by its IUPAC name, benzotriazol-1-yl 9H-fluoren-9-ylmethyl carbonate .

Molecular Structure Analysis

The molecular weight of this compound is 357.37 g/mol . Its structure can be represented by the SMILES string: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)ON4C5=CC=CC=C5N=N4 .Physical And Chemical Properties Analysis

This compound has a melting point range of 165°C to 167°C . It appears as a white crystalline powder or powder . The elemental analysis shows it contains 68.82 to 72.34% Carbon and 11.46 to 12.05% Nitrogen .科学的研究の応用

Fmoc-OBt in Scientific Research Applications: Fmoc-OBt, also known as (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate or 9-Fluorenylmethyl 1-benzotriazolyl carbonate, is a compound with several unique applications in scientific research. Below are detailed sections focusing on different applications:

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-OBt is widely used in Solid-Phase Peptide Synthesis (SPPS) due to its reliability and quality. It facilitates the synthesis of peptides by protecting the amino group during the coupling reaction .

Peptide Modification

In addition to SPPS, Fmoc-OBt is utilized for peptide modification . This involves altering peptide chains to change their properties or to conjugate other molecules for various research purposes .

Biomedical Hydrogel Formation

Fmoc derivatives, including Fmoc-OBt, can be used to create self-supporting hydrogels . These hydrogels have potential biomedical applications, such as drug delivery systems or scaffolds for tissue engineering .

Linker Selection in Peptide Synthesis

The choice of linkers is crucial in peptide synthesis, and Fmoc-OBt plays a role in this process. It acts as a linker that can be cleaved under mild conditions without affecting the peptide structure .

Mechanistic Studies in Peptide Synthesis

Researchers use Fmoc-OBt to study the mechanistic aspects of peptide synthesis . Understanding these mechanisms helps improve synthesis strategies and peptide yield .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection when handling this compound .

作用機序

Target of Action

The primary target of Fmoc-OBt, also known as (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate or 9-Fluorenylmethyl 1-benzotriazolyl carbonate, is the amine group in organic compounds . The compound is frequently used as a protecting group for amines during organic synthesis .

Mode of Action

Fmoc-OBt interacts with its target, the amine group, by forming a carbamate . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions . The reaction liberates HCl, which is neutralized by the base .

Biochemical Pathways

The introduction of the Fmoc group to the amine forms a protective barrier that prevents the amine from participating in unwanted reactions during the synthesis process . This allows for the selective manipulation of other functional groups in the molecule without affecting the amine .

Pharmacokinetics

It’s worth noting that the fmoc group isbase-labile , meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of Fmoc-OBt’s action is the protection of the amine group during organic synthesis . After the synthesis is complete, the Fmoc group can be removed, revealing the original amine group . This allows for the synthesis of complex organic compounds without unwanted side reactions involving the amine .

Action Environment

The action of Fmoc-OBt is influenced by several environmental factors. For instance, the presence of a base is necessary for both the introduction and removal of the Fmoc group . Additionally, Fmoc-Cl, used to introduce the Fmoc group, is sensitive to moisture and heat . Therefore, the reaction conditions must be carefully controlled to ensure successful protection and deprotection of the amine .

特性

IUPAC Name |

benzotriazol-1-yl 9H-fluoren-9-ylmethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3/c25-21(27-24-20-12-6-5-11-19(20)22-23-24)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-12,18H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSPZTVPSAKHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)ON4C5=CC=CC=C5N=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40412224 | |

| Record name | Fmoc-OBt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate | |

CAS RN |

82911-71-5 | |

| Record name | Fmoc-OBt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Fluorenylmethyl 1-benzotriazolyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Why is Fmoc-OBt favored for introducing the Fmoc protecting group onto amines and amino acids in peptide synthesis?

A1: Fmoc-OBt exhibits several advantages that make it a preferred choice:

- High Reactivity: Fmoc-OBt readily reacts with primary amines, forming the Fmoc-protected amine derivative. This reactivity stems from the benzotriazole moiety, which acts as a leaving group, facilitating the reaction. []

- Mild Conditions: The reaction proceeds efficiently under mild conditions, typically at room temperature and in the presence of a base. This minimizes the risk of side reactions or racemization, critical factors in peptide synthesis. []

- Solubility: Fmoc-OBt is soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane. This solubility facilitates the reaction and purification processes. []

Q2: What are the safety concerns regarding Fmoc-OBt handling and storage?

A2: While Fmoc-OBt is a valuable reagent, it does pose some safety concerns:

- Irritant: Fmoc-OBt is classified as an irritant to the eyes, skin, and respiratory system. Direct contact can lead to redness, itching, or discomfort. Inhalation may irritate the respiratory tract. []

- Storage: To maintain its stability and minimize potential hazards, Fmoc-OBt should be stored at a low temperature (2-8°C) in a dry environment. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Pyridinylmethyl)amino]propanamide](/img/structure/B1312035.png)